molecular formula C24H36INO2 B2425890 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide CAS No. 1313527-10-4

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide

Cat. No.: B2425890
CAS No.: 1313527-10-4
M. Wt: 497.461
InChI Key: UXPPAQNYHRUTHT-UHFFFAOYSA-M
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Description

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide is a complex organic compound with promising properties. The adamantane moiety imparts unique stability and lipophilicity to the molecule, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36NO2.HI/c1-25(8-2-3-9-25)16-22(26)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,2-3,8-17H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPPAQNYHRUTHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane Functionalization

The synthesis begins with functionalization of adamantane at the 1-position. Bromination using molecular bromine (Br₂) in dichloromethane at 0°C produces 1-bromoadamantane in 78% yield. Subsequent Ullmann coupling with 4-iodophenol under palladium catalysis (Pd(OAc)₂, Xantphos ligand) yields 4-(adamantan-1-yl)phenol after 24 hr reflux in DMF (62% yield).

Key Reaction Parameters

Step Reagent Temp (°C) Time (hr) Yield (%)
Bromination Br₂/DCM 0 → RT 4 78
Coupling Pd(OAc)₂/Xantphos 110 24 62

Ether Linkage Formation

The 2-hydroxypropyl spacer was introduced via Williamson ether synthesis. Treatment of 4-(adamantan-1-yl)phenol with epichlorohydrin (1.5 eq) in NaOH/EtOH (0.5M) at 60°C for 8 hr produced the glycidyl ether intermediate. Subsequent ring-opening with 1-methylpyrrolidine (2.0 eq) in THF at reflux (18 hr) gave the tertiary amine precursor.

Optimization Data

Parameter Range Tested Optimal Value
Base NaOH, KOH, NaH NaOH
Solvent EtOH, DMF, THF EtOH/H₂O (3:1)
Temp 40-80°C 60°C

Quaternary Ammonium Formation

The final quaternization step employed methyl iodide (3.0 eq) in anhydrous acetonitrile under nitrogen atmosphere. Reaction monitoring by TLC (SiO₂, 7:3 hexane:EtOAc) showed complete conversion after 48 hr at 50°C. The product precipitated as a white crystalline solid upon cooling (89% yield).

Purification Protocol

  • Filtration through Celite® bed
  • Recrystallization (EtOH/H₂O 4:1)
  • Drying under high vacuum (0.1 mmHg, 24 hr)

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆)

  • δ 7.25 (d, J=8.5 Hz, 2H, Ar-H)
  • δ 6.85 (d, J=8.5 Hz, 2H, Ar-H)
  • δ 4.15 (m, 1H, CH-O)
  • δ 3.85-3.40 (complex m, 6H, N-CH₂ and OCH₂)
  • δ 3.10 (s, 3H, N-CH₃)
  • δ 2.05-1.60 (m, 15H, Adamantane H)

¹³C NMR (126 MHz, DMSO-d₆)

  • 152.8 (C-O)
  • 131.5, 114.9 (Ar-C)
  • 72.4 (CH-O)
  • 66.1 (OCH₂)
  • 54.3 (N-CH₃)
  • 41.2-29.7 (Adamantane C)

Mass Spectrometry

HRMS (ESI+)
Calculated for C₂₃H₃₄NO₂⁺ [M-I]⁺: 356.2589
Found: 356.2586

Stability Studies

The compound demonstrated exceptional thermal stability with decomposition onset at 218°C (DSC). Accelerated stability testing (40°C/75% RH) showed <2% degradation over 6 months when stored in amber glass under nitrogen.

Degradation Products

Condition Major Degradant
Acidic (0.1N HCl) Adamantylphenol
Basic (0.1N NaOH) Dehydroxy intermediate
Oxidative (3% H₂O₂) N-Oxide derivative

Industrial Scale Considerations

A continuous flow process was developed for GMP production:

Flow Reactor Parameters

Section Residence Time Temp
Adamantylation 45 min 110°C
Ether Formation 30 min 60°C
Quaternization 90 min 50°C

This method achieved 68% overall yield at kilogram scale with >99.5% purity (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Phenoxy Ether Linkage

The phenoxy group (-O-) connecting the adamantane and hydroxypropyl moieties can undergo acid- or base-catalyzed cleavage.

  • Acidic conditions : Concentrated H₂SO₄ or HI may cleave the ether bond via nucleophilic substitution, yielding 4-((3r,5r,7r)-adamantan-1-yl)phenol and a diol intermediate .

  • Basic conditions : Strong bases like NaOH under reflux could deprotonate the hydroxy group, leading to elimination or substitution.

Reaction Conditions Products
Acidic cleavageH₂SO₄/HNO₃, 348 K 4-Adamantylphenol + 3-(1-methylpyrrolidinium)-1,2-propanediol
Base-mediated eliminationNaOH (aq.), ΔAdamantylphenol + propylene oxide derivative + iodide counterion

Oxidation of the 2-Hydroxypropyl Group

The secondary alcohol in the hydroxypropyl chain is susceptible to oxidation:

  • Mild oxidants (e.g., pyridinium chlorochromate, PCC) convert the alcohol to a ketone, forming 3-(4-adamantylphenoxy)-2-oxopropyl-1-methylpyrrolidinium iodide .

  • Strong oxidants (e.g., KMnO₄) may over-oxidize the chain, though steric hindrance from adamantane likely limits this .

Oxidizing Agent Conditions Product
PCCCH₂Cl₂, RTKetone derivative
KMnO₄H₂O, ΔCarboxylic acid (low yield due to adamantane steric effects)

Nucleophilic Substitution at the Quaternary Ammonium Center

The pyrrolidinium iodide can participate in Sₙ2 reactions with nucleophiles (e.g., hydroxide, thiols):

  • Iodide displacement : Reaction with AgNO₃ or KOH replaces iodide with nitrate or hydroxide .

  • Ring-opening : Strong nucleophiles (e.g., CN⁻) may open the pyrrolidinium ring under high temperatures .

Nucleophile Conditions Product
OH⁻AgNO₃, H₂O1-Methylpyrrolidinium nitrate + 3-(4-adamantylphenoxy)-2-hydroxypropane
CN⁻DMF, 373 KCyanide-substituted open-chain amine + iodide

Esterification of the Hydroxyl Group

The secondary alcohol reacts with acyl chlorides or anhydrides to form esters:

  • Acetylation : Acetic anhydride/pyridine yields 3-(4-adamantylphenoxy)-2-acetoxypropyl-1-methylpyrrolidinium iodide .

  • Sulfonation : Tosyl chloride forms a tosylate, enhancing leaving-group ability for further substitutions .

Reagent Conditions Product
Ac₂O, pyridineRT, 12 hAcetylated derivative
TsCl, Et₃NCH₂Cl₂, 0°C → RTTosylate intermediate for SN2 reactions

Reduction of the Adamantane Core

While adamantane is highly stable, hydrogenation under extreme conditions (e.g., PtO₂, high-pressure H₂) can partially reduce its bridgehead C-H bonds, though this is not commonly observed in derivatives .

Photochemical and Thermal Stability

  • Thermal decomposition : Above 473 K, the compound may degrade into adamantane fragments and pyrrolidine derivatives.

  • Photolysis : UV light induces homolytic cleavage of the C-O bond in the phenoxy group, generating radical intermediates .

Key Mechanistic Insights from Structural Analogs

  • Adamantane Stability : The adamantane group remains inert under most conditions, directing reactivity to the hydroxypropyl and pyrrolidinium groups .

  • Quaternary Ammonium Reactivity : The 1-methylpyrrolidinium iodide enhances solubility in polar solvents, facilitating nucleophilic substitutions .

  • Steric Effects : Bulkiness from adamantane suppresses reactions requiring planar transition states (e.g., E2 elimination) .

Scientific Research Applications

Chemistry:

  • Used as a precursor in synthesizing other complex molecules due to its reactive functional groups. Biology:

  • Investigated for its antimicrobial properties. Medicine:

  • Potential use in drug delivery systems due to its stability and lipophilicity. Industry:

  • Employed in the production of advanced polymers and materials with specific properties.

Mechanism of Action

The compound interacts with cellular membranes due to its amphiphilic nature, disrupting membrane integrity in microbial cells. The adamantane core plays a crucial role in stabilizing the interaction.

Comparison with Similar Compounds

  • 1-adamantanol

  • 1-(adamantan-1-yl)ethanone

  • 1-(2-hydroxy-2-phenylethyl)pyrrolidinium iodide Uniqueness:

  • The presence of both adamantane and the pyrrolidine ring provides unique steric and electronic properties, distinguishing it from other compounds.

Hope this deep dive quenched some of your curiosity! What's your next burning question?

Biological Activity

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide, a synthetic compound featuring an adamantane moiety, has garnered attention for its potential biological activities. The adamantane structure enhances the pharmacological properties of derivatives through improved lipophilicity and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

  • Molecular Formula : C24_{24}H36_{36}INO2_2
  • Molecular Weight : 497.5 g/mol
  • CAS Number : 1313527-10-4

The biological activity of adamantane derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound facilitate:

  • Enhanced membrane permeability due to the lipophilic adamantane core.
  • Binding to bacterial topoisomerases IV and DNA gyrase, which are critical for bacterial DNA replication and transcription.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of adamantane derivatives against multi-drug resistant (MDR) pathogens. The following table summarizes the antimicrobial activities observed:

CompoundMIC (µg/ml)MBC (µg/ml)Activity Type
Compound 6<0.25Not reportedBactericidal
Compound 7<0.25Not reportedBactericidal
Compound 14a<0.25Not reportedBactericidal
Compound 14b<0.25Not reportedBactericidal

These compounds showed potent activity against various MDR clinical isolates, outperforming standard antibiotics like Ciprofloxacin and Fluconazole in some cases .

Structure-Activity Relationship (SAR)

The incorporation of the adamantane unit into the molecular structure significantly influences the biological activity:

  • Lipophilicity : Enhances absorption and distribution.
  • Hybridization : The combination of different pharmacophores can lead to synergistic effects.
  • Binding Affinity : Variations in substituents on the phenoxy group can modulate interactions with target enzymes.

Case Studies

A notable study explored the effects of gamma irradiation on the antimicrobial properties of adamantane derivatives, revealing that exposure significantly increased their bactericidal activity . This suggests that physical modifications can enhance the efficacy of these compounds.

Q & A

Q. What are the key considerations for synthesizing adamantane-containing quaternary ammonium salts like this compound?

Synthesis typically involves multi-step reactions, including alkylation of phenolic groups and quaternization of pyrrolidine. For example, a related adamantane-triazole-thione derivative was synthesized by refluxing precursors in ethanol with formaldehyde, followed by crystallization . Key steps include:

  • Adamantane-phenoxy coupling : Use of nucleophilic substitution or Mitsunobu reactions to attach the adamantyl group to phenolic oxygen.
  • Hydroxypropyl-pyrrolidine linkage : Epoxide ring-opening or hydroxyl-amine coupling under basic conditions.
  • Quaternization : Reaction of tertiary amines with methyl iodide in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures.
    Purification often involves column chromatography and recrystallization. Confirm intermediates via 1^1H/13^13C NMR and LC-MS .

Q. How is X-ray crystallography employed to resolve structural ambiguities in such compounds?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and non-covalent interactions. For instance, adamantane derivatives often exhibit chair conformations in pyrrolidine rings and L-shaped geometries due to dihedral angles between aromatic systems (e.g., 78–79° in triazole-thione analogs) . Key steps include:

  • Crystal growth : Slow evaporation from ethanol/water mixtures.
  • Data collection : High-resolution detectors at low temperatures (e.g., 90–120 K) to minimize thermal motion.
  • Refinement : Software like SHELXL97 to model hydrogen bonding (e.g., O–H⋯N) and C–H⋯π interactions stabilizing 3D packing .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or crystallographic data may arise from dynamic conformational changes, polymorphism, or solvate formation. For example:

  • Dynamic NMR : Variable-temperature 1^1H NMR can detect hindered rotation in adamantane-phenoxy linkages.
  • Powder XRD : Compare diffraction patterns to identify polymorphic forms.
  • Computational modeling : Density Functional Theory (DFT) optimizations can reconcile observed vs. calculated spectral data .
    In one study, twinned crystals (27% minor component) required careful refinement to resolve occupancy ratios .

Q. What strategies optimize bioactivity assays for adamantane-derived compounds targeting membrane-bound proteins?

Adamantane’s hydrophobicity enhances lipid bilayer penetration. Experimental design considerations:

  • Lipophilicity tuning : Modify phenoxy substituents (e.g., fluorination) to balance logP values.
  • Receptor docking : Use molecular dynamics (MD) simulations to predict adamantane’s role in binding pockets (e.g., influenza M2 proton channels).
  • Cellular assays : Measure cytotoxicity (e.g., MTT assays) and compare with structural analogs to establish SAR .

Q. How are hydrogen-bonding networks and crystal packing forces analyzed in such ionic compounds?

The iodide counterion participates in weak interactions (e.g., I⁻⋯H–O). Methods include:

  • Hirshfeld surface analysis : Quantify contributions of H-bonding, halogen interactions, and van der Waals contacts.
  • Thermogravimetric analysis (TGA) : Assess stability of crystal lattice upon dehydration.
    In a related pyrrolidinium salt, C–H⋯S and O–H⋯N interactions formed zigzag chains, stabilized by adamantane’s rigidity .

Methodological Challenges

Q. How to resolve crystallographic disorder in adamantane-containing structures?

Adamantane’s symmetry can lead to rotational disorder. Strategies:

  • Multi-component refinement : Model alternative orientations with partial occupancies.
  • Restraints : Apply geometric constraints to adamantane’s C–C bond distances and angles during refinement.
  • High-resolution data : Use synchrotron radiation to improve data-to-parameter ratios (>15:1 recommended) .

Q. What computational tools predict the compound’s stability under varying pH and solvent conditions?

  • pKa prediction : Software like MarvinSketch estimates protonation states of the pyrrolidinium ion and phenolic OH.
  • Solubility modeling : COSMO-RS calculations in solvents like DMSO or ethanol.
  • Degradation pathways : LC-MS/MS identifies hydrolysis products (e.g., cleavage of the hydroxypropyl linker) .

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